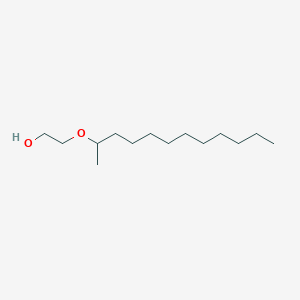
2-Dodecan-2-yloxyethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecan-2-yloxyethanol is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanol and is characterized by the presence of an ethoxy group attached to the second carbon of the dodecane chain. This compound is known for its surfactant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Dodecan-2-yloxyethanol can be synthesized through the reaction of dodecanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows: [ \text{C12H26O} + \text{C2H4O} \rightarrow \text{C14H30O2} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to dodecanol in a reactor. The process is carefully controlled to ensure the desired product is obtained with high purity. The reaction is exothermic, and temperature control is crucial to prevent side reactions.
化学反应分析
Types of Reactions
2-Dodecan-2-yloxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.
Reduction: Reduction reactions can convert it back to dodecanol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Dodecanol.
Substitution: Various substituted dodecanol derivatives.
科学研究应用
2-Dodecan-2-yloxyethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism of action of 2-Dodecan-2-yloxyethanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The ethoxy group enhances its solubility in water, making it effective in various applications.
相似化合物的比较
Similar Compounds
Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.
Dodecanoic Acid: An oxidized form of dodecanol with different chemical properties.
2-Dodecanol: A secondary alcohol with similar chain length but different functional groups.
Uniqueness
2-Dodecan-2-yloxyethanol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where enhanced solubility and surface activity are required.
属性
CAS 编号 |
81546-36-3 |
|---|---|
分子式 |
C14H30O2 |
分子量 |
230.39 g/mol |
IUPAC 名称 |
2-dodecan-2-yloxyethanol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14-15H,3-13H2,1-2H3 |
InChI 键 |
PSTFONOFPHPVAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


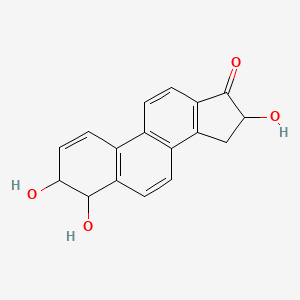
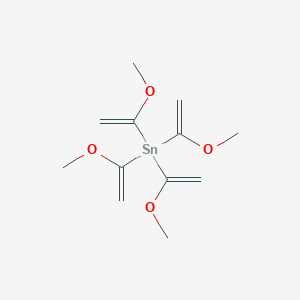

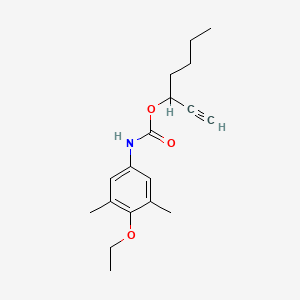
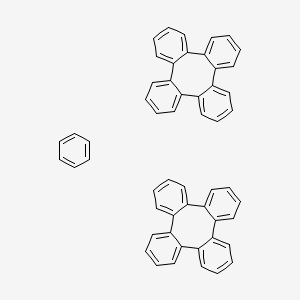
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)


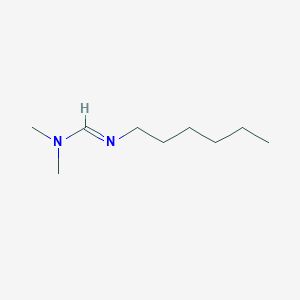
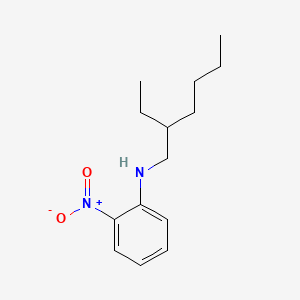
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
